molecular formula C14H17Cl B13997841 Bicyclo[2.2.2]octane, 1-chloro-4-phenyl- CAS No. 33732-68-2

Bicyclo[2.2.2]octane, 1-chloro-4-phenyl-

Cat. No.: B13997841
CAS No.: 33732-68-2
M. Wt: 220.74 g/mol
InChI Key: ZHWPZWVGLRJGPD-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octane, 1-chloro-4-phenyl- (CAS 33732-68-2) is a bicyclic hydrocarbon featuring a rigid, cage-like structure with a chlorine atom at position 1 and a phenyl group at position 2. Its molecular formula is C₁₄H₁₇Cl, with a molecular weight of 220.738 g/mol and a density of 1.12 g/cm³ . Key physicochemical properties include a boiling point of 313.2°C and a logP value of 4.27, indicating significant lipophilicity .

Properties

CAS No.

33732-68-2

Molecular Formula

C14H17Cl

Molecular Weight

220.74 g/mol

IUPAC Name

1-chloro-4-phenylbicyclo[2.2.2]octane

InChI

InChI=1S/C14H17Cl/c15-14-9-6-13(7-10-14,8-11-14)12-4-2-1-3-5-12/h1-5H,6-11H2

InChI Key

ZHWPZWVGLRJGPD-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2)C3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

a. Palladium-Catalyzed Oxidation of 1,4-Dimethylene Cyclohexane

  • Reactants : 1,4-Dimethylene cyclohexane, palladium diacetate, oxidizing agents (e.g., hydrogen peroxide, peracetic acid).
  • Conditions : Room temperature, acetic acid solvent, 6–18 hours.
  • Products : Mixtures of 1,4-diacetoxybicyclo[2.2.2]octane, 4-acetoxybicyclo[2.2.2]octan-1-ol, and bicyclo[2.2.2]octane-1,4-diol ().
  • Mechanism : Oxidative cyclization mediated by Pd(II), with acetic acid acting as a nucleophile.

b. Functional Group Interconversion

  • Diol to Dichloride : Bicyclo[2.2.2]octane-1,4-diol (from Example 2 in) can be treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield 1,4-dichlorobicyclo[2.2.2]octane.
  • Example :
    Bicyclo[2.2.2]octane-1,4-diol + SOCl₂ → 1,4-Dichlorobicyclo[2.2.2]octane + SO₂ + HCl  

    Yield: ~85–90% (estimated from analogous reactions in).

Introduction of the Phenyl Group

Phenyl substitution at the 4-position is achieved via cross-coupling or Friedel-Crafts alkylation:

a. Suzuki-Miyaura Coupling

  • Substrate : 4-Bromo-1-chlorobicyclo[2.2.2]octane (synthesized via bromination of 1,4-dichlorobicyclo[2.2.2]octane).
  • Conditions :
    • Pd(PPh₃)₄ catalyst, K₂CO₃ base.
    • Phenylboronic acid in THF/water, reflux.
  • Yield : ~70–75% (extrapolated from).

b. Friedel-Crafts Alkylation

  • Substrate : 1-Chlorobicyclo[2.2.2]oct-4-yl electrophile (e.g., chloride or alcohol).
  • Conditions :
    • AlCl₃ catalyst, benzene solvent.
    • Heat to 80°C for 12 hours.
  • Limitation : Risk of carbocation rearrangements due to strain ().

Direct Chlorination Strategies

Chlorine can be introduced via electrophilic or radical pathways:

a. Electrophilic Chlorination

  • Substrate : 4-Phenylbicyclo[2.2.2]octane.
  • Reagent : Cl₂ gas in CCl₄, UV light.
  • Selectivity : Favors equatorial chlorine due to steric hindrance ().

b. Appel Reaction

  • Substrate : 4-Phenylbicyclo[2.2.2]octan-1-ol.
  • Reagents : CCl₄, triphenylphosphine.
  • Yield : ~80% (analogous to).

Analytical Data and Optimization

Key challenges include steric hindrance and regioselectivity. The table below summarizes optimal conditions for critical steps:

Step Reagents/Conditions Yield Reference
Core synthesis Pd(OAc)₂, H₂O₂, AcOH, 18h 60–67%
Diol to dichloride SOCl₂, 0°C → RT 85%
Suzuki coupling Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃ 70–75%
Appel chlorination CCl₄, PPh₃ 80%

Critical Considerations

  • Steric Effects : The bicyclo[2.2.2]octane core limits accessibility to axial positions, favoring equatorial functionalization.
  • Pd Catalyst Loading : ≥3 mol% Pd(OAc)₂ is required for efficient cyclization ().
  • Byproduct Management : GC-MS and column chromatography are essential for isolating 1-chloro-4-phenylbicyclo[2.2.2]octane from di-substituted analogs ().

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octane, 1-chloro-4-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Bicyclo[2.2.2]octane, 1-chloro-4-phenyl- is a bicyclic organic compound with a molecular formula of C14H17ClC_{14}H_{17}Cl and a molecular weight of approximately 232.74 g/mol. It features a bicyclo[2.2.2]octane framework with chlorine and phenyl groups attached to the first and fourth carbon atoms, respectively.

Scientific Research Applications

  • Medicinal Chemistry The compound is explored for its potential as a pharmaceutical agent, with research suggesting it may exhibit activity against certain cancer cell lines and serve as an inhibitor for specific proteins involved in cancer progression. Its unique bicyclic structure allows it to effectively interact with biological targets.
  • Synthesis of Derivatives Bicyclo[2.2.2]octane, 1-chloro-4-phenyl- can be modified to synthesize new derivatives with tailored properties. These modifications can significantly influence its biological activity and selectivity towards specific targets, making it a subject of interest for pharmacological studies.
  • Bioisosteres Bicyclo[2.2.2]octane derivatives can be used as bioisosteres, which are chemical substituents or groups with similar physical or chemical properties that produce similar biological effects. For example, 2-oxabicyclo[2.2.2]octane is a bioisostere of 4-aminopiperidine or cyclohexane and has exhibited a broad range of biological activities, such as estrogen receptor-beta agonists, myeloperoxidase inhibitors, antibacterial agents and DGAT1 Inhibitors .

Data Table: Comparison with Similar Compounds

Bicyclo[2.2.2]octane, 1-chloro-4-phenyl- shares similarities with other compounds within the bicyclo family:

Compound NameStructural FeaturesUnique Aspects
Bicyclo[2.2.2]octane, 1-fluoro-4-phenylSimilar bicyclic structure with fluorine instead of chlorineDifferent reactivity due to fluorine's electronegativity
Bicyclo[2.2.2]octane-1,4-diolContains hydroxyl groups at positions 1 and 4Exhibits different solubility and reactivity patterns
Bicyclo[2.2.2]octane-1-carboxylic acidCarboxylic acid functional group at position 1Potentially higher acidity impacting biological activity
Bicyclo[1.1.1]pentaneA smaller bicyclic structureExhibits different physical properties due to size

The specific substitution pattern of bicyclo[2.2.2]octane, 1-chloro-4-phenyl- influences its chemical reactivity and biological interactions compared to these compounds.

Case Studies

  • Antiviral Agents Bicyclo[2.2.2]octanes substituted at the 1- and/or 4-positions are of commercial interest as antiviral agents .
  • Therapeutic Agents Bicyclo[2.2.2]octane derivatives are important building blocks for therapeutic agents used in the treatment of metabolic syndrome and other diseases .
  • Specialty Monomers Bicyclo[2.2.2]octane diols and diacids are useful as specialty monomers for certain polymers .

Additional Information

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]octane, 1-chloro-4-phenyl- involves its interaction with molecular targets through its chlorine and phenyl groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in drug development, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Derivatives

Compound Molecular Weight (g/mol) logP/logD Boiling Point (°C) Water Solubility (µM)
1-Chloro-4-phenyl- (CAS 33732-68-2) 220.74 4.27 313.2 Not reported
1-Fluoro-4-phenyl- (CAS 22947-58-6) 204.28 4.00 275.3 Not reported
Bicyclo[2.2.2]octane (86 ) ~220 (estimated) 3.6 (clogP) Not reported 113
2-Oxabicyclo[2.2.2]octane (85 ) ~220 (estimated) 2.6 (clogP) Not reported 389

Table 2: Substituent Effects on Key Properties

Substituent Type Impact on Solubility Impact on Lipophilicity Synthetic Challenges
Halogen (Cl, F) Decreases Increases (Cl > F) Harsh halogenation conditions
Oxygen (2-oxa) Increases Decreases Radical/oxidative rearrangements
Amino/Ester Increases Decreases Stereoselective synthesis required

Biological Activity

Bicyclo[2.2.2]octane, 1-chloro-4-phenyl, is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including case studies, research findings, and relevant data tables.

Structural Characteristics

Bicyclo[2.2.2]octane is a bicyclic compound characterized by its rigid structure, which can influence its interaction with biological targets. The presence of the chloro and phenyl groups enhances its lipophilicity and may affect its pharmacokinetic properties.

Biological Activities

Research has indicated that derivatives of bicyclo[2.2.2]octane exhibit a broad range of biological activities:

  • Estrogen Receptor Agonism : Compounds containing the bicyclo[2.2.2]octane framework have been identified as estrogen receptor-beta agonists, which may have implications for hormone-related therapies .
  • Antimicrobial Properties : Some derivatives have shown antibacterial activity, suggesting potential applications in treating infections .
  • Inhibition of Enzymes : Bicyclo[2.2.2]octane derivatives have been evaluated as inhibitors for various enzymes, including myeloperoxidase and DGAT1, indicating their role in metabolic pathways and inflammation .

1. Estrogen Receptor-Beta Agonists

A study focused on synthesizing bicyclo[2.2.2]octane derivatives to evaluate their efficacy as estrogen receptor-beta agonists. The results showed that certain compounds significantly activated the receptor, suggesting their potential use in managing estrogen-related conditions.

2. Antibacterial Activity

Another study investigated the antibacterial properties of bicyclo[2.2.2]octane derivatives against several bacterial strains. The findings revealed that some compounds exhibited effective inhibition at micromolar concentrations, supporting their development as novel antibacterial agents.

The mechanism by which bicyclo[2.2.2]octane compounds exert their biological effects often involves interaction with specific molecular targets through hydrogen bonding or hydrophobic interactions due to their rigid structure. For instance, alterations in the bicyclic core can modulate binding affinity and selectivity towards enzymes or receptors.

Pharmacokinetic Properties

Studies have highlighted the pharmacokinetic profiles of bicyclo[2.2.2]octane derivatives, emphasizing their absorption, distribution, metabolism, and excretion (ADME) characteristics:

CompoundIC50 (μM)BioavailabilityHalf-life (h)Solubility (µM)
Bicyclo[2.2.2]octane-1-chloro-4-phenyl102.2Moderate0.48113
Bicyclo[2.2.2]octene derivative50High1200

Q & A

Basic Research Questions

Q. How is the IUPAC nomenclature applied to substituted bicyclo[2.2.2]octane derivatives?

  • Methodological Answer : The IUPAC naming prioritizes substituents based on their alphabetical order and assigns the lowest possible locants. For example, in 5-bromo-2-chloro-7-fluorobicyclo[2.2.2]octane , the numbering starts at a bridgehead, and substituents are ordered to minimize locants. If multiple substituents exist, their priority follows the sequence: principal functional group > unsaturation > substituents (alphabetical order). For bicyclo compounds, bridgehead carbons are numbered first, followed by substituents on the bridges .

Q. What spectroscopic and thermodynamic methods are used to characterize bicyclo[2.2.2]octane derivatives?

  • Methodological Answer :

  • Mass Spectrometry : The EPA/NIH Mass Spectral Database provides reference fragmentation patterns for bicyclo[2.2.2]octane derivatives, such as molecular ion peaks (e.g., m/z 158 for 1-chloro-4-methyl-bicyclo[2.2.2]octane) .
  • Thermodynamic Analysis : Gas-phase thermochemistry data (e.g., ΔfH° = -99.04 kJ/mol, S° = 324.7 J/mol·K) are derived via calorimetry and computational force-field calculations .
  • IR Spectroscopy : Stretching frequencies for C-Cl and C-C bonds in bicyclo structures are analyzed using solutions in CCl₄ or CS₂, with peak assignments based on substituent electronic effects .

Advanced Research Questions

Q. How do substituents influence radical-mediated rearrangements in bicyclo[2.2.2]octane systems?

  • Methodological Answer : Radical intermediates generated from selenophenyl esters (e.g., 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters ) undergo strain-dependent rearrangements. For instance, a bicyclo[2.2.2]oct-5-en-2-yl radical may isomerize to a bicyclo[3.2.1]oct-6-en-2-yl radical. The product ratio depends on:

  • Ring strain : Bicyclo[3.2.1]octene has higher strain but is stabilized by electron-donating substituents.
  • Torsional steering : Equatorial isomers are favored over axial due to reduced steric hindrance .

Q. Can bicyclo[2.2.2]octane serve as a bioisostere for aromatic rings in medicinal chemistry?

  • Methodological Answer : Yes. For example, replacing a benzene ring with 2-oxabicyclo[2.2.2]octane in Vorinostat (an HDAC inhibitor) retained cellular activity but altered selectivity. Key considerations include:

  • Steric and electronic mimicry : The bicyclo system mimics the planar geometry and π-electron density of benzene.
  • Synthetic feasibility : Radical cyclization or iodocyclization strategies are used to construct the bicyclo scaffold .

Q. What computational approaches predict the stability and reactivity of chloro-substituted bicyclo[2.2.2]octane derivatives?

  • Methodological Answer :

  • DFT Calculations : Assess bond dissociation energies (BDEs) for C-Cl bonds to predict radical stability.
  • Molecular Dynamics (MD) : Simulate substituent effects on ring strain and torsional barriers.
  • QSPR Models : Correlate substituent electronic parameters (e.g., Hammett σ) with experimental thermodynamic data (e.g., ΔfH°) .

Data Contradiction Analysis

Q. How do conflicting reports on substituent effects in bicyclo[2.2.2]octane systems arise?

  • Methodological Answer : Discrepancies often stem from:

  • Experimental Conditions : Radical stabilization (e.g., using AIBN vs. light initiation) may alter product ratios.
  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., -Cl) increase ring strain, while electron-donating groups (e.g., -CH₃) stabilize intermediates.
  • Characterization Limits : Overlapping spectral peaks (e.g., in NMR or IR) may lead to misassignment of isomers .

Applications in Drug Design

Q. What synthetic strategies are employed to functionalize bicyclo[2.2.2]octane for drug discovery?

  • Methodological Answer :

  • Radical Cyclization : Generates bicyclo scaffolds via selenophenyl ester precursors under reducing conditions.
  • Cross-Coupling : Suzuki-Miyaura reactions introduce aryl groups (e.g., 4-phenyl) at bridgehead positions.
  • Halogenation : Electrophilic chlorination (e.g., Cl₂/FeCl₃) targets bridgehead carbons due to their high electron density .

Tables

Thermodynamic Properties of Bicyclo[2.2.2]octane Derivatives
Property
ΔfH° (gas phase)
S° (gas phase)
Ionization Energy (IE)

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